molecular formula C11H14N2O B1423510 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1354951-51-1

1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B1423510
CAS No.: 1354951-51-1
M. Wt: 190.24 g/mol
InChI Key: OTZSLLCDQMWOKG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with two methyl groups attached at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor, such as an ortho-phenylenediamine derivative, with a suitable carbonyl compound like acetone. This reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions.

    Methylation: The next step involves the methylation of the nitrogen atoms at the 1 and 3 positions. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced forms of the benzodiazepine.

    Substitution: Substituted benzodiazepine derivatives.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
  • Molecular Formula : C11H16N2O
  • Molecular Weight : 190.26 g/mol
  • CAS Number : 1354951-51-1

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects. Its benzodiazepine structure suggests possible anxiolytic and sedative properties. Research has indicated that modifications to the benzodiazepine core can enhance pharmacological activity and selectivity for specific receptors.

Case Study: Anxiolytic Activity

In a study examining the anxiolytic effects of various benzodiazepine derivatives, 1,3-dimethyl derivatives were found to exhibit significant binding affinity for GABA_A receptors. The compound's ability to modulate neurotransmitter activity could lead to the development of new anxiolytic medications with fewer side effects compared to traditional benzodiazepines.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for studying neurological disorders. Benzodiazepines are known for their role in modulating GABAergic transmission, which is crucial in conditions such as anxiety disorders and epilepsy.

Research Insights

Research has shown that compounds similar to this compound can enhance GABA receptor activity. This activity may provide insights into developing treatments for disorders characterized by GABA deficiency.

Chemical Synthesis

As an intermediate in organic synthesis, this compound can be utilized in the development of more complex molecules. Its structural framework allows for various modifications that can lead to new compounds with desired biological activities.

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. These reactions often include cyclization steps that form the benzodiazepine core structure.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. Its methyl groups at the 1 and 3 positions may influence its binding affinity and selectivity for the GABA receptor, potentially leading to different therapeutic effects and side effect profiles.

Biological Activity

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. Various methods have been developed to synthesize related benzodiazepine derivatives through cyclization and functionalization strategies. For instance, the use of aluminum chloride in intramolecular cyclizations has been documented as an effective approach to generate benzodiazepine structures .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). They typically act as anxiolytics and sedatives by modulating GABA_A receptors. Preliminary studies indicate that 1,3-dimethyl derivatives may influence neurotransmitter systems similarly to classical benzodiazepines. The modulation of GABAergic transmission could result in anxiolytic and anticonvulsant properties .

Safety and Toxicology

Safety profiles for benzodiazepines vary significantly. The compound's safety data suggest that it may cause skin irritation and eye irritation upon contact . Additionally, the compound's toxicity profile needs further investigation to establish safe dosage ranges for potential therapeutic applications.

Case Studies

While specific case studies on this compound are sparse in the literature, related compounds have been studied extensively:

Compound Activity Findings
TIBO (Tetrahydro-benzodiazepinone)Anti-HIVInhibits HIV replication significantly in vitro .
DiazepamAnxiolyticModulates GABA_A receptor activity leading to reduced anxiety symptoms .
ClonazepamAnticonvulsantEffective in managing seizure disorders via GABAergic mechanisms .

Properties

IUPAC Name

3,5-dimethyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-7-12-9-5-3-4-6-10(9)13(2)11(8)14/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZSLLCDQMWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=CC=CC=C2N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 6
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